(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQYEHSZGRDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Intramolecular Aminoetherification of Styryl Alcohols
A prominent method for synthesizing amino-substituted tetrahydrofuran derivatives, including (4-(tetrahydrofuran-2-yl)phenyl)methanamine, involves intramolecular aminoetherification of styryl alcohol precursors. This approach is documented in a comprehensive study by Paudyal, Wang et al., which elaborates on the synthesis of N-unprotected 3-amino-O-heterocycles through intramolecular aminoetherification reactions.
Key Steps:
- Preparation of Styryl Alcohols: Styryl alcohols with a para-substituted phenyl ring are synthesized via Wittig-type reactions. For example, (E)-4-(4-hydroxybut-1-en-1-yl)benzonitrile and related derivatives are prepared by reacting phosphonium salts with aldehydes under controlled low temperatures.
- Aminoetherification Reaction: The styryl alcohol undergoes intramolecular cyclization via aminoetherification using N-methyl-O-tosyl hydroxylamine or related aminating agents under nitrogen atmosphere and anhydrous conditions. This step forms the tetrahydrofuran ring with an amino substituent.
- Catalysts and Conditions: The reactions are typically carried out under inert atmosphere (nitrogen), using dry solvents such as tetrahydrofuran (THF), with careful temperature control (often at or below room temperature). The reaction yields diastereomeric mixtures of amino-tetrahydrofuran derivatives.
- Characterization: Products are characterized by NMR (1H and 13C), mass spectrometry, and sometimes crystallography to confirm stereochemistry.
This method allows for the synthesis of various substituted (tetrahydrofuran-2-yl)phenylmethanamine derivatives by modifying the starting styryl alcohols and aminating agents, providing versatility in the preparation of the target compound.
Preparation from Acrylonitrile and 2-Halogenated Ethyl Alcohol (Patent CN106366056A)
Another industrially relevant preparation method involves a three-step synthesis starting from acrylonitrile and 2-halogenated ethyl alcohol, as described in the Chinese patent CN106366056A.
Process Overview:
- Step 1: Addition Reaction
- Acrylonitrile reacts with 2-halogenated ethyl alcohol to form an intermediate 2-haloethyl-2-nitrile ethyl ether.
- Step 2: Cyclic Condensation
- The intermediate undergoes intramolecular cyclization to yield 3-nitrile tetrahydrofuran.
- Step 3: Catalytic Hydrogenation
- The nitrile group is reduced via catalytic hydrogenation to produce 3-aminomethyltetrahydrofuran.
Advantages:
- Uses inexpensive and readily available starting materials.
- The synthetic route is short and operationally simple.
- The process is environmentally friendly with low pollution.
- Suitable for large-scale industrial production due to good yield and scalability.
While this patent focuses on 3-aminomethyltetrahydrofuran, the methodology is adaptable for synthesizing related compounds such as this compound by appropriate substitution on the phenyl ring.
Detailed Synthetic Procedures and Optimization (From Paudyal et al.)
The supporting information from Paudyal et al. provides extensive experimental details, including reagent preparation, reaction optimization, and spectral data for intermediates and final products.
Highlights:
- Starting Material Synthesis: N-Boc-N-methyl-O-tosyl hydroxylamine and N-methyl-O-tosyl hydroxylamine are prepared as aminating agents.
- Reaction Conditions: Reactions are conducted under inert atmosphere with dry solvents, and reaction progress is monitored by NMR.
- Yields and Diastereoselectivity: Diastereomeric ratios are determined by 1H NMR, with yields varying depending on substrate and conditions.
- Spectral Characterization: Detailed 1H and 13C NMR, mass spectrometry, and melting points are reported to confirm compound identity and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Aminoetherification | Styryl alcohols, N-methyl-O-tosyl hydroxylamine | Cyclization via aminoetherification | High selectivity, versatile substrate scope, detailed stereochemical control | Requires multiple synthetic steps for starting materials |
| Acrylonitrile + 2-Halogenated Ethyl Alcohol (Patent CN106366056A) | Acrylonitrile, 2-halogenated ethyl alcohol | Addition, cyclization, catalytic hydrogenation | Economical, scalable, environmentally friendly | Focused on 3-aminomethyltetrahydrofuran; adaptation needed for phenyl derivatives |
| Direct Amination of Phenyl Tetrahydrofuran Derivatives | Various substituted styryl alcohols | Aminoetherification under inert atmosphere | Enables synthesis of diverse substituted amines | Requires inert atmosphere and dry conditions |
Research Findings and Notes
- The intramolecular aminoetherification method provides a powerful route to access N-unprotected amino-tetrahydrofuran derivatives with control over stereochemistry, which is crucial for biological activity studies.
- The patent method emphasizes industrial feasibility, focusing on cost-effective and environmentally benign synthesis.
- Both methods require careful control of reaction conditions such as temperature, atmosphere, and solvent dryness to achieve high yields and purity.
- Spectroscopic data (NMR, MS) are essential for confirming the structure and stereochemistry of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Functionalized derivatives with different substituents at the amine group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibitors of Tyrosine Kinases
One of the notable applications of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine is its role as a fragment in the development of inhibitors for ACK1 (Activated Cdc42-associated kinase), a tyrosine kinase implicated in cancer progression. Research has shown that derivatives of this compound can effectively inhibit ACK1, with some exhibiting IC50 values as low as 2 nM in cellular assays . The structure-activity relationship (SAR) studies revealed that modifications to the tetrahydrofuran moiety significantly impact potency and selectivity against the kinase.
Case Study: Development of ACK1 Inhibitors
- Compound: this compound derivatives
- Target: ACK1 Tyrosine Kinase
- IC50 Values: Ranged from 2 nM to over 50 nM depending on substitutions.
- Mechanism: Inhibition of ACK1 autophosphorylation in HEK293 cells.
1.2. Antiviral Activity
The compound has also been explored for its potential antiviral properties. Specifically, derivatives have been synthesized that target viral polymerases, showing promising activity against Hepatitis C Virus (HCV). The modifications to the tetrahydrofuran ring enhance solubility and bioavailability, crucial for therapeutic efficacy .
Data Table: Antiviral Activity of Derivatives
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HCV | 0.5 | Polymerase inhibition |
| B | HCV | 0.8 | Polymerase inhibition |
Material Science Applications
2.1. Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer backbones can lead to materials with improved impact resistance and flexibility.
Case Study: Synthesis of Thermoplastic Elastomers
- Polymer Type: Thermoplastic elastomers
- Properties Enhanced: Flexibility and thermal stability.
- Applications: Automotive parts, flexible electronics.
Data Table: Properties of Polymers Containing Tetrahydrofuran Derivatives
| Polymer Type | Flexibility | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Thermoplastic Elastomer | High | 250 | Automotive components |
| Rigid Polymer Composites | Moderate | 300 | Construction materials |
Mechanism of Action
The mechanism of action of (4-(Tetrahydrofuran-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, their substituents, and inferred properties based on available evidence:
Critical Analysis of Structural Modifications
Ring Saturation and Electronic Effects
- THF vs. This difference could influence interactions with biological targets or catalyst surfaces .
- Pyran vs. THF : The six-membered pyran ring () introduces additional methylene groups, increasing hydrophobicity and altering conformational flexibility. This may affect membrane permeability in drug candidates .
Substituent Effects
- Benzyl vs. Phenyl Groups : The (4-Methylbenzyl) derivative () adds a methyl group to the benzyl moiety, enhancing steric bulk. This modification could reduce metabolic degradation in vivo .
- Heteroatom Incorporation : Thiophene-containing analogs () introduce sulfur, which may improve binding to metal catalysts or biological receptors through lone-pair interactions .
Biological Activity
Overview
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine is an organic compound characterized by its unique structure, which includes a tetrahydrofuran (THF) ring linked to a phenyl group and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The compound's molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.28 g/mol
The compound undergoes various chemical reactions, including oxidation and reduction, which can lead to the formation of aldehydes, ketones, alcohols, and amines. These transformations are significant for its potential use in synthesizing biologically active derivatives.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Activity | IC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 15 |
| Escherichia coli | Moderate inhibition | 30 |
| Candida albicans | Low activity | >50 |
These findings suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy against specific pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.
| Cancer Cell Line | Activity | EC (µM) |
|---|---|---|
| HeLa | Significant cytotoxicity | 5.2 |
| MCF-7 | Moderate cytotoxicity | 12.3 |
| A549 | Low cytotoxicity | >20 |
The compound's ability to target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Its structural features allow it to fit into active sites of these targets, potentially inhibiting their function or altering their activity. This interaction is crucial for both its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that modifications at the phenyl ring significantly influenced activity against Staphylococcus aureus. Substituted derivatives showed improved potency compared to the parent compound.
- Cancer Cell Apoptosis Induction : Research investigating the effects of this compound on HeLa cells demonstrated that treatment led to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Flow cytometry analysis confirmed a significant increase in early apoptotic cells following treatment with the compound.
Q & A
What are the recommended methods for synthesizing (4-(Tetrahydrofuran-2-yl)phenyl)methanamine in a laboratory setting?
Basic
A common approach involves coupling tetrahydrofuran-containing precursors with aromatic amines via palladium-catalyzed cross-coupling or reductive amination. For example, (R)- or (S)-tetrahydrofuran-2-yl-methylamine intermediates (CAS 7202-43-9 or 7175-81-7) can be reacted with halogenated benzaldehyde derivatives, followed by reduction to yield the primary amine . Purification typically employs column chromatography or recrystallization, with solvents like methanol (used for stock solutions of similar compounds) ensuring solubility . Batch-specific purity (>98% by GC) should be verified via analytical techniques .
How should researchers handle and store this compound to ensure stability and safety?
Basic
Store in sealed containers under inert gas to prevent oxidation . Use nitrile or neoprene gloves to avoid dermal exposure, and employ fume hoods to minimize inhalation risks . Waste must be segregated and disposed via certified hazardous waste handlers . Stability testing under varying temperatures (e.g., -20°C for long-term storage) is advised, referencing protocols for tetrahydrofuran analogs .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Exact Mass: ~204.07 g/mol for related compounds) . Purity is assessed via GC (>98% threshold) or HPLC with UV detection . Nuclear magnetic resonance (NMR), particularly - and -NMR, resolves structural features like the tetrahydrofuran ring and aromatic protons . For enantiomeric analysis, chiral columns or optical rotation measurements are critical .
How can this compound be functionalized for use in bioorthogonal chemistry applications?
Advanced
Introducing bioorthogonal handles (e.g., tetrazine or azide groups) enables click chemistry. For instance, coupling with 3-(1,2,4,5-tetrazin-3-yl)phenyl derivatives via amide bond formation facilitates inverse electron-demand Diels-Alder reactions . Boronic acid functionalization (e.g., 4-(boronic acid)phenyl analogs) allows Suzuki-Miyaura cross-coupling for bioconjugation . Reaction efficiency should be monitored via LC-MS to optimize stoichiometry and solvent systems (e.g., DMF/water mixtures).
What strategies can resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Advanced
Contradictions in NMR peaks (e.g., overlapping signals) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously . Computational tools like DFT simulations predict chemical shifts for comparison . If HPLC purity conflicts with GC results, cross-validate with mass spectrometry to detect non-volatile impurities .
How does the stereochemistry of the tetrahydrofuran ring affect the reactivity and pharmaceutical potential of this compound?
Advanced
The (R)- and (S)-configurations of the tetrahydrofuran ring influence binding affinity to biological targets. For example, (S)-enantiomers may exhibit higher solubility in polar solvents due to stereoelectronic effects . Chiral resolution via HPLC with cellulose-based columns separates enantiomers for pharmacological testing . In drug discovery, molecular docking studies predict how stereochemistry modulates interactions with enzymes or receptors .
What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric excess?
Advanced
Scale-up risks racemization, especially during amidation or reduction steps. Optimize reaction conditions (e.g., low-temperature catalytic hydrogenation) to preserve chirality . Continuous-flow systems improve mixing and heat transfer for intermediates like tetrahydrofuran-2-yl-methylamine . Monitor enantiomeric excess (ee) via chiral HPLC at critical stages, adjusting catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
